![molecular formula C8H13N3O2 B13878901 5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts distinct physicochemical properties, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione can be achieved through multiple synthetic routes. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the minimization of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: Shares a similar spirocyclic core but differs in functional groups.
Spirocyclic oxindoles: Feature a spirocyclic structure with different ring systems and applications.
Uniqueness
5-(2-Aminoethyl)-5,7-diazaspiro[34]octane-6,8-dione is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(2-aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione |
InChI |
InChI=1S/C8H13N3O2/c9-4-5-11-7(13)10-6(12)8(11)2-1-3-8/h1-5,9H2,(H,10,12,13) |
InChI Key |
NKXANZUJYBXGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(=O)NC(=O)N2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



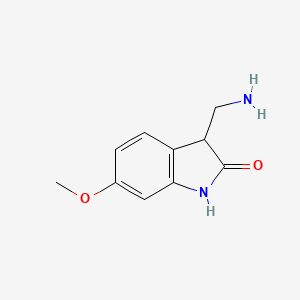
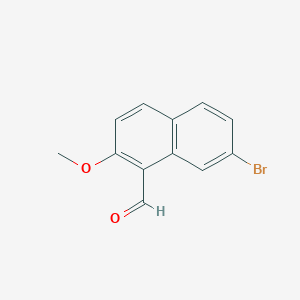
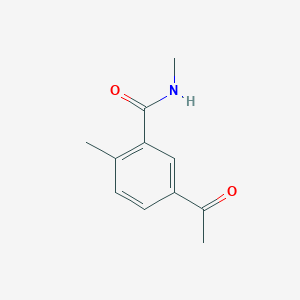
![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
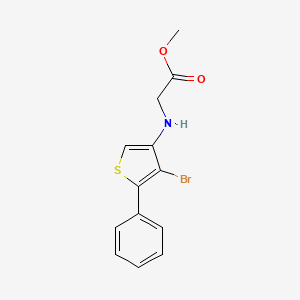
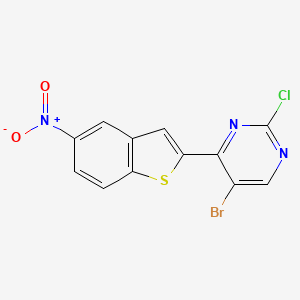
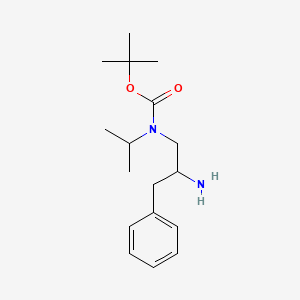
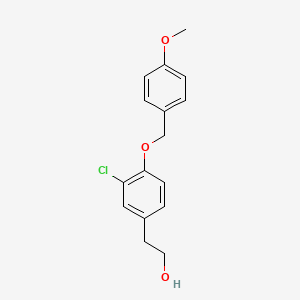
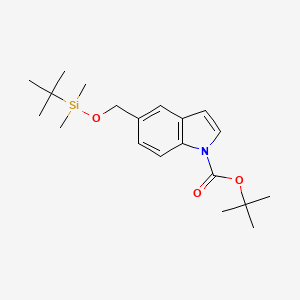
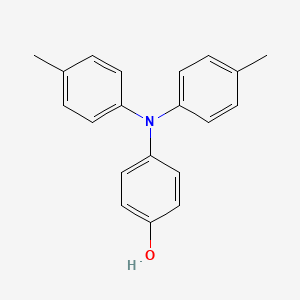
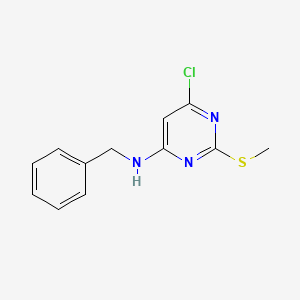
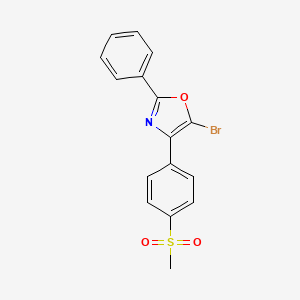
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
